

The Selective FAAH Inhibitor PF-04457845: A Technical Guide

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Compound of Interest

Compound Name: PF-622

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Introduction

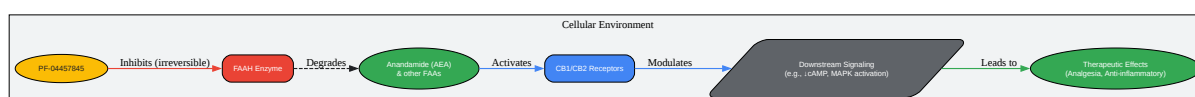
PF-04457845 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.^{[1][2]} By inhibiting FAAH, PF-04457845 elevates the endogenous levels of these signaling lipids, thereby enhancing their effects on various physiological processes, including pain, inflammation, and neuropsychiatric functions. This technical guide provides a comprehensive overview of the preclinical and clinical development of PF-04457845, with a focus on its mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

PF-04457845 is a time-dependent, covalent, and irreversible inhibitor of FAAH.^{[1][3][4]} It acts by carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.^[1] This covalent modification inactivates the enzyme, leading to a sustained increase in the levels of FAAH substrates.

The signaling pathway begins with the inhibition of FAAH by PF-04457845. This leads to an accumulation of anandamide (AEA) and other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).^[1] Elevated levels of AEA result in increased activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled

receptors. Activation of these receptors modulates downstream signaling cascades, ultimately leading to analgesic, anxiolytic, and anti-inflammatory effects.



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Mechanism of FAAH Inhibition by PF-04457845.

Quantitative Data

In Vitro Potency and Selectivity

PF-04457845 demonstrates high potency against human and rat FAAH. Its selectivity has been extensively characterized using competitive activity-based protein profiling (ABPP), which has shown it to be highly selective for FAAH over other serine hydrolases.[1]

Parameter	Human FAAH	Rat FAAH	Reference
kinact/Ki (M ⁻¹ s ⁻¹)	40,300	11,900	[1]
IC50 (nM)	7.2	7.4	[2][5]

Pharmacokinetic Properties

PF-04457845 exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration.[1][5]

Species	Dose	Route	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Oral Bioavailability (%)	Reference
Rat	1 mg/kg	p.o.	4	246	-	88	[1]
Dog	0.5 mg/kg	p.o.	-	-	-	58	[5]
Human	0.1 - 40 mg	p.o.	0.5 - 1.2	Dose-dependent	Dose-dependent	-	[6]

In Vivo Efficacy in Preclinical Models

Oral administration of PF-04457845 has demonstrated significant antinociceptive effects in rodent models of inflammatory and non-inflammatory pain.[1]

Pain Model	Species	Endpoint	Minimum Effective Dose (mg/kg, p.o.)	Reference
Complete Freund's Adjuvant (CFA)	Rat	Mechanical Allodynia	0.1	[1]
Monosodium Iodoacetate (MIA)	Rat	Antinociception	-	[4]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is a generalized procedure based on methodologies described in the literature for assessing the selectivity of FAAH inhibitors.

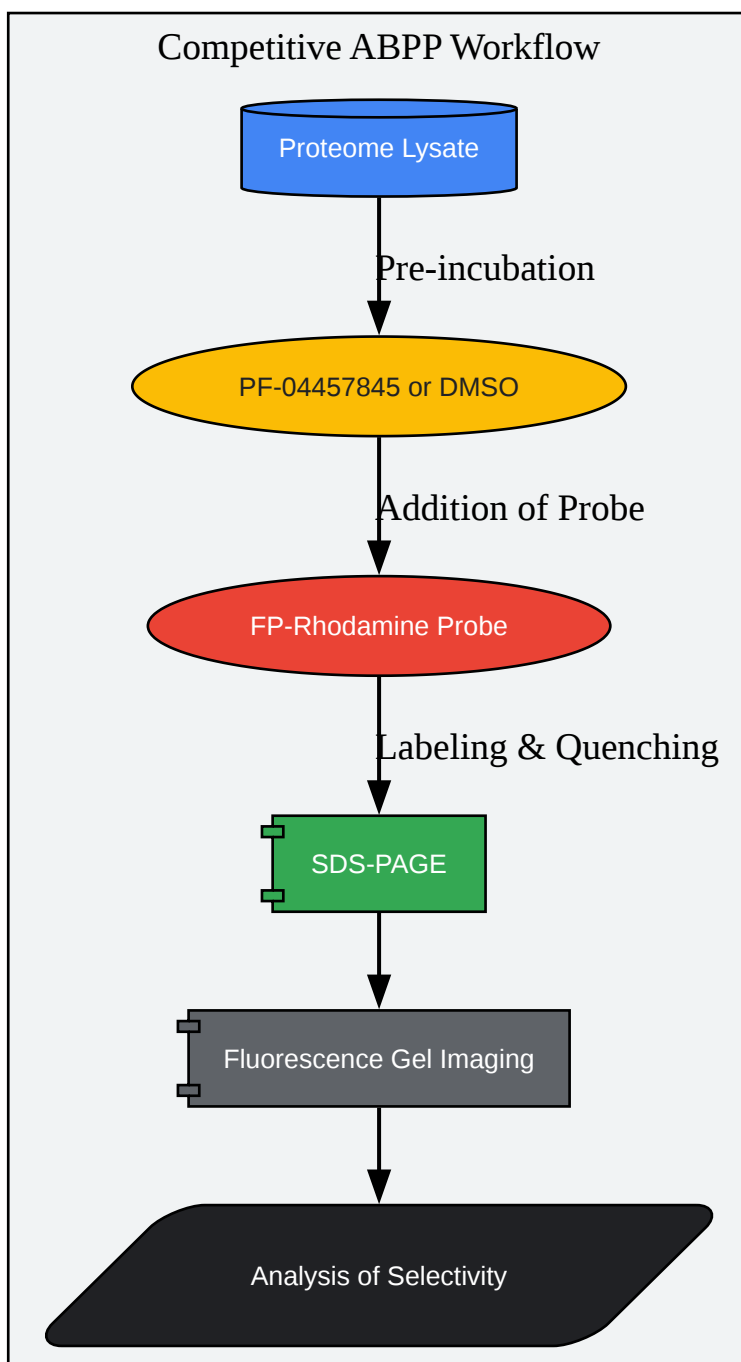
Objective: To determine the selectivity of PF-04457845 for FAAH against other serine hydrolases in a complex proteome.

Materials:

- Proteome lysates (e.g., mouse brain membrane and liver soluble proteomes)
- PF-04457845
- Fluorophosphonate-rhodamine (FP-rhodamine) probe
- DMSO (vehicle)
- SDS-PAGE gels and imaging system

Procedure:

- Proteome lysates are pre-incubated with varying concentrations of PF-04457845 (e.g., 10 μ M and 100 μ M) or DMSO for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
- The active serine hydrolases in the proteome are then labeled by adding the FP-rhodamine probe.
- The labeling reaction is quenched, and the samples are prepared for SDS-PAGE.
- The proteins are separated by size using SDS-PAGE.
- The gel is scanned using a fluorescence scanner to visualize the labeled serine hydrolases.
- Inhibition of labeling of a specific band corresponding to FAAH indicates target engagement by PF-04457845. The absence of inhibition of other bands indicates selectivity.



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Workflow for Competitive ABPP.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol is a generalized procedure based on methodologies described in the literature for inducing and assessing inflammatory pain in rodents.

Objective: To evaluate the antinociceptive efficacy of PF-04457845 in a model of inflammatory pain.

Animals: Male Sprague-Dawley rats.

Materials:

- Complete Freund's Adjuvant (CFA)
- PF-04457845
- Vehicle for oral administration
- Von Frey filaments for assessing mechanical allodynia

Procedure:

- A baseline measurement of paw withdrawal threshold to mechanical stimuli is taken using von Frey filaments.
- Inflammation is induced by a single intraplantar injection of CFA into the hind paw of the rats.
- At a predetermined time post-CFA injection (e.g., 24 hours), when inflammation and hyperalgesia are established, animals are treated with a single oral dose of PF-04457845 or vehicle.
- Paw withdrawal thresholds are assessed at various time points after drug administration to determine the magnitude and duration of the antinociceptive effect. A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates efficacy.

Clinical Development

PF-04457845 has been evaluated in several clinical trials for various indications, including osteoarthritis pain and cannabis withdrawal.

Osteoarthritis Pain

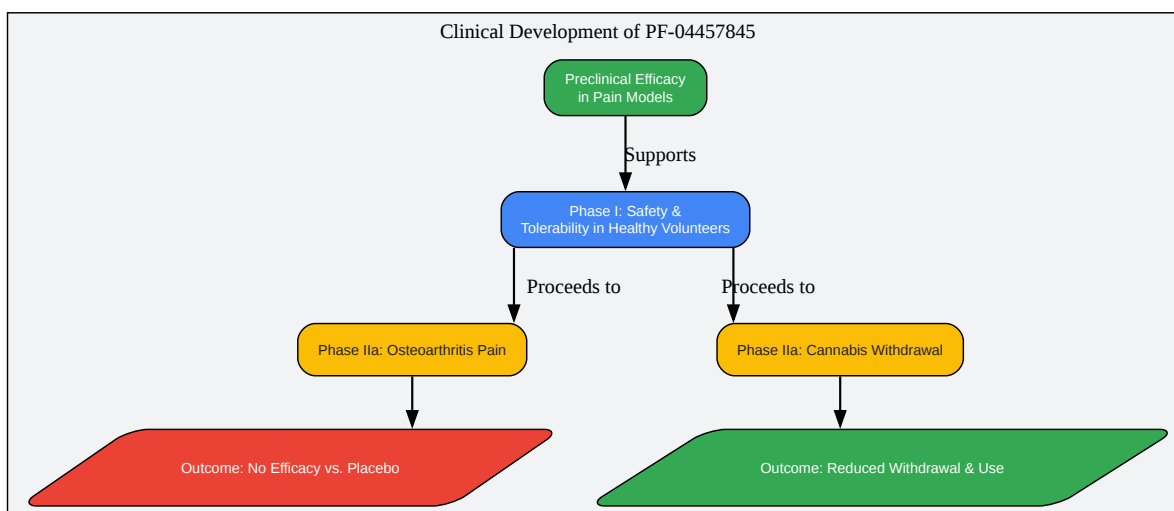
A randomized, placebo- and active-controlled clinical trial was conducted to investigate the efficacy of PF-04457845 in patients with pain due to osteoarthritis of the knee.[7][8]

- Design: The trial consisted of two periods, separated by a 2-week washout. Each period included a 1-week wash-in phase followed by 2 weeks of double-blind treatment.[7]
- Treatment Arms: Patients received either 4 mg once daily PF-04457845 followed by placebo (or vice versa), or 500 mg twice daily naproxen followed by placebo (or vice versa).[7]
- Primary Endpoint: The primary endpoint was the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score.[7]
- Results: While naproxen showed efficacy, PF-04457845 was not differentiated from placebo in reducing osteoarthritis pain. The study was stopped for futility.[7][8] Despite the lack of efficacy, PF-04457845 demonstrated target engagement by decreasing FAAH activity by over 96% and was well-tolerated.[7][8]

Cannabis Withdrawal

A double-blind, placebo-controlled, parallel-group, phase 2a trial was conducted to evaluate the efficacy and safety of PF-04457845 for the treatment of cannabis withdrawal and dependence in men.[9]

- Design: Participants were randomized (2:1) to receive either 4 mg per day of PF-04457845 or placebo. The trial included a 5-day inpatient phase to achieve abstinence and precipitate withdrawal, followed by a 3-week outpatient treatment phase.[9]
- Primary Endpoints: The primary endpoints were treatment-related differences in cannabis withdrawal symptoms during the inpatient phase and self-reported cannabis use and urine THC-COOH concentrations at the end of the 4-week treatment.[9]
- Results: Treatment with PF-04457845 was associated with a reduction in cannabis withdrawal symptoms and lower self-reported cannabis use compared to placebo.[9] The treatment was well-tolerated with no serious adverse events reported.[9]



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Logical Flow of PF-04457845 Clinical Trials.

Conclusion

PF-04457845 is a well-characterized, potent, and selective irreversible inhibitor of FAAH with excellent preclinical pharmacological properties. It has demonstrated clear target engagement in both preclinical and clinical settings. While it failed to show efficacy in a clinical trial for osteoarthritis pain, it showed promising results in reducing symptoms of cannabis withdrawal. These findings highlight the therapeutic potential of FAAH inhibition for specific neurological and psychiatric disorders and underscore the importance of selecting appropriate patient populations and clinical endpoints in the development of this class of drugs. Further research is warranted to fully elucidate the therapeutic applications of selective FAAH inhibitors like PF-04457845.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. - Business of Cannabis [businessofcannabis.com]
- 7. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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